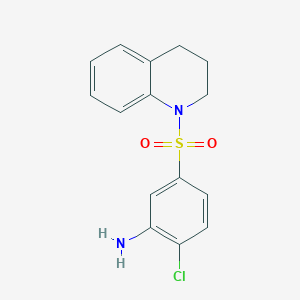

5-(3-甲苯基)-1,2-恶唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

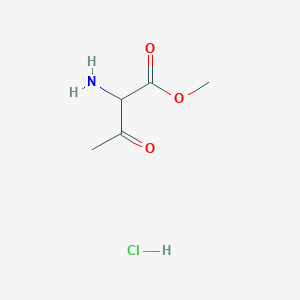

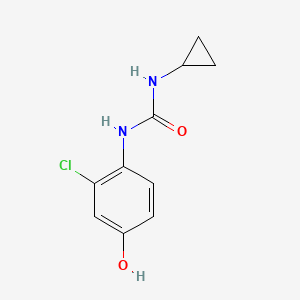

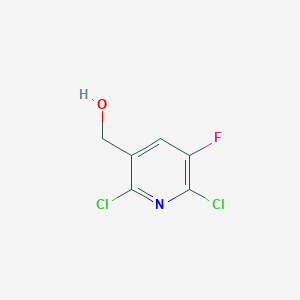

The compound “5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are five-membered rings with three carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of oxazole derivatives often involves cyclization reactions . For instance, the reaction of 2-amino and 2-mercaptothiazole derivatives provides a powerful tool for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

The molecular structure of a compound can be investigated using various spectroscopic techniques such as infrared and Raman spectroscopies, UV-Vis, and NMR . These techniques can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, organosulfates can be synthesized from different functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, thermal analysis can provide information about the stability of a compound .科学研究应用

合成和药物应用

5-(3-甲苯基)-1,2-恶唑-3-羧酸参与各种药物化合物的合成。例如,它已被用于制备具有药物潜力的四氢异喹啉酮 (Christov 等人,2006)。这些化合物含有对药物应用很重要的特征,例如异喹啉环和 1,3-恶唑环,它们在药物合成中很有价值。

参与化学反应

该化合物在化学反应中发挥作用,如异常 Diels-Alder 反应,其中它与四氰乙烯反应形成独特的环加成物 (Ibata 等人,1992)。此类反应在合成复杂有机化合物中至关重要,并且对开发新药具有重要意义。

用于合成医学研究衍生物

5-(3-甲苯基)-1,2-恶唑-3-羧酸的衍生物已合成用于医学研究。这些衍生物显示出抑制血小板聚集的潜力,与阿司匹林相当 (Ozaki 等人,1983)。这些发现对于开发治疗心血管疾病的新疗法具有重要意义。

有机化学中的应用

在有机化学中,该化合物用于合成各种恶唑衍生物。例如,2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-羧酸的衍生物已使用该化合物合成,突出了其在创建功能化有机分子方面的多功能性 (Prokopenko 等人,2010)。

在光物理研究中的作用

该化合物还用于光物理研究。例如,它已被用于合成恶唑以分析光物理性质,使其与荧光探针的开发相关 (Ferreira 等人,2010)。

抗癌化合物的合成

最后,5-(3-甲苯基)-1,2-恶唑-3-羧酸衍生物已合成并评估其抗癌活性。这些衍生物在针对各种癌细胞系的体外筛选试验中显示出有希望的结果 (Pilyo 等人,2020)。

作用机制

The mechanism of action of a compound depends on its structure and the biological target it interacts with. For instance, some indole derivatives have been found to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

安全和危害

未来方向

属性

IUPAC Name |

5-(3-methylphenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWVSFRKJMROOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629702 |

Source

|

| Record name | 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887979-11-5 |

Source

|

| Record name | 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

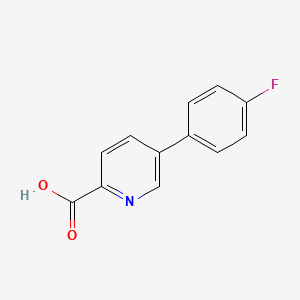

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)